Steryl Glucosides
Description
Molecular Diversity and Classification of Steryl Glucoside Conjugates
Steryl glucosides exhibit significant molecular diversity, primarily arising from variations in the sterol backbone and modifications to the sugar moiety. The sterol component can differ in the number and position of double bonds and the nature of the side chain at position C17. mdpi.com This results in a wide array of SGs, with the specific sterol profile often reflecting the free sterol composition of the organism. semanticscholar.org For instance, plants synthesize a complex mixture of sterols, leading to a variety of SGs, while fungi and animals predominantly produce SGs with ergosterol (B1671047) and cholesterol backbones, respectively. semanticscholar.orgnih.gov
The most common form of SG features a D-glucose monomer attached to the 3β-hydroxy group of the sterol via a β-glycosidic bond. mdpi.comavantiresearch.com Further diversity is introduced through the acylation of the sugar moiety, most commonly at the C6 position with a fatty acid, to form acylated this compound (ASGs). mdpi.comavantiresearch.com This acylation increases the hydrophobicity of the molecule. mdpi.com The fatty acid component of ASGs can also vary, with palmitic acid being one of the most common. avantiresearch.com Additionally, variations can occur in the type of sugar, the configuration of the glycosidic linkage, and the number of sugar units. avantiresearch.com
Table 1: Classification of Common Steryl Glucoside Conjugates
| Class | Sterol Backbone (Example) | Sugar Moiety | Acylation Status |
|---|---|---|---|
| Steryl Glucoside (SG) | Sitosterol (B1666911), Stigmasterol, Campesterol (B1663852) mdpi.com | D-glucose avantiresearch.com | Non-acylated |
| Acylated Steryl Glucoside (ASG) | Sitosterol, Stigmasterol, Campesterol nih.gov | D-glucose avantiresearch.com | Acylated (e.g., with palmitic, linoleic acid) nih.govgerli.com |
| Ergosteryl Glucoside | Ergosterol mdpi.com | D-glucose researchgate.net | Typically non-acylated in fungi mdpi.com |
| Cholesteryl Glucoside | Cholesterol semanticscholar.org | D-glucose, D-galactose semanticscholar.org | Can be acylated nih.gov |
Ubiquitous Distribution Across Biological Kingdoms
This compound and their acylated derivatives are ubiquitously found in vascular plants, fungi, and algae. semanticscholar.orgnih.gov Their presence in bacteria and animals is comparatively more restricted. semanticscholar.orgnih.gov In plants, SGs and ASGs are major derivatives of sterols and are found in various tissues. nih.govavantiresearch.com For example, they have been identified in Arabidopsis seeds, banana plants, and soybeans. nih.govnih.gov
In fungi, ergosterol is the primary sterol, and consequently, ergosterol 3β-D-glucoside is the most common SG. mdpi.com These compounds are not universally produced by all fungi, and their synthesis can be influenced by growth conditions. nih.gov While SGs are widespread in plants and fungi, their existence in animals was considered rare for a long time. However, recent research has identified cholethis compound in various animal tissues and species, including mammals, birds, and marine invertebrates. semanticscholar.orgnih.gov In some pathogenic bacteria, such as Helicobacter pylori and Borrelia burgdorferi, SGs containing cholesterol are found, which is thought to be acquired from their host. semanticscholar.orgresearchgate.net
Table 2: Distribution of this compound Across Biological Kingdoms
| Kingdom | Organism Example | Primary Sterol in SG | References |
|---|---|---|---|
| Plantae | Arabidopsis thaliana (Thale cress) | Sitosterol, Campesterol, Stigmasterol | nih.gov |
| Musa acuminata (Banana) | Sitosteryl glucoside, Stigmasteryl glucoside, Campesteryl glucoside | ||
| Fungi | Cryptococcus neoformans | Ergosterol | mdpi.com |
| Saccharomyces cerevisiae | Ergosterol | nih.gov | |
| Animalia | Mammals (e.g., mice, humans) | Cholesterol | semanticscholar.orgnih.gov |
| Sea cucumber, Soft coral | Cholesterol and variants | semanticscholar.orgnih.gov | |
| Bacteria | Helicobacter pylori | Cholesterol | semanticscholar.org |
| Borrelia burgdorferi | Cholesterol | semanticscholar.org |
Historical Perspectives in Steryl Glucoside Research
The study of this compound dates back over a century, with the first isolation of a substance later identified as a steryl glucoside from olives. semanticscholar.orgnih.gov This compound was subsequently characterized as sitosteryl D-glucoside. semanticscholar.orgnih.gov Later, an acylated form, phytosteryl 6'-O-acyl-glucoside, was isolated from soybeans and potatoes. semanticscholar.orgnih.gov For many years, research on SGs was predominantly focused on plants due to their abundance in this kingdom. nih.gov
The development of more sensitive analytical techniques, particularly mass spectrometry, has significantly advanced the study of these lipids, which are often present at very low levels in cells. mdpi.com Genetic approaches, especially in fungi, have allowed for the creation of mutant strains that accumulate SGs, enabling a deeper investigation into their biological functions. mdpi.com In recent years, the discovery of cholethis compound synthesized in mammals has opened new avenues of research into their roles in animal physiology and disease. portlandpress.comnih.gov Early immunological studies in the 1990s suggested the potential for plant-derived sitosterolin (a mixture of sitosterol and sitosterol β-glucoside) to modulate immune responses, sparking interest in their potential therapeutic applications. mdpi.com
Properties
Molecular Formula |
C35H60O6 |
|---|---|
Molecular Weight |
577 (based on beta-sitosteryl glucoside) |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
Sterolins |
Origin of Product |
United States |
Biosynthesis and Enzymology of Steryl Glucosides
Sterol Precursors and Glycosylation Substrates
The synthesis of steryl glucosides begins with two fundamental components: a sterol aglycone and an activated sugar donor.
The sterol precursors are diverse and their composition often reflects the specific sterol profile of the organism. core.ac.uk In higher plants, the most common sterol precursors include β-sitosterol, stigmasterol, and campesterol (B1663852). frontiersin.orgresearchgate.net Fungi predominantly utilize ergosterol (B1671047) as the primary sterol for glycosylation, though intermediates in the ergosterol biosynthetic pathway can also serve as substrates. core.ac.uk Other sterols like cholesterol can also be glycosylated. frontiersin.org
The universal glycosylation substrate for the synthesis of SGs in plants, fungi, and bacteria is Uridine (B1682114) Diphosphate-Glucose (UDP-glucose). core.ac.uk This activated sugar donor provides the glucose moiety that is transferred to the sterol molecule. While UDP-glucose is the principal donor, some studies have shown that enzymes from certain species, like Solanum melongena, can utilize other donors such as UDP-galactose, TDP-glucose, and CDP-glucose, albeit at significantly lower rates. bibliotekanauki.pl
Sterol Glycosyltransferases (SGTs)
The central enzymes responsible for the synthesis of this compound are the Sterol Glycosyltransferases (SGTs), officially designated as UDP-glucose:sterol glucosyltransferases (EC 2.4.1.173). frontiersin.org These enzymes catalyze the transfer of a glucose molecule from UDP-glucose to the 3β-hydroxyl group of a sterol, forming a β-glycosidic bond. core.ac.uknih.gov
SGTs are members of the Glycosyltransferase (GT) family 1, which primarily use UDP-glucose as a sugar donor. mdpi.com SGTs are found as small gene families in plants, suggesting specialized functions for different isozymes. frontiersin.orgnih.gov For instance, the model plant Arabidopsis thaliana possesses two well-characterized SGT genes, UGT80A2 and UGT80B1, which belong to the UGT80 subfamily. nih.govjcdronline.org These two enzymes exhibit differential expression patterns and distinct preferences for various plant sterols. frontiersin.orgresearchgate.net Similarly, four members of the SGT gene family have been identified and characterized in tomato (Solanum lycopersicum). frontiersin.org In the medicinal plant Withania somnifera, a family of sgt genes has been identified, with members showing differential expression across various organs. nih.gov
Structurally, plant SGTs like those in Arabidopsis are somewhat divergent from other plant UGTs as they lack a distinct Plant Secondary Product Glycosyltransferase (PSPG) motif. biorxiv.org SGT enzymes can be soluble cytosolic proteins or associated with membranes, including the plasma membrane and Golgi apparatus. frontiersin.orgnih.gov
The catalytic mechanism of SGTs has been a subject of detailed study. Kinetic analyses of SGTs from various sources, including maize coleoptiles and the bacterium Micromonospora rhodorangea, suggest the reaction proceeds via an ordered Bi-Bi sequential mechanism. nih.govnih.govoup.com In this model, the UDP-glucose donor substrate binds to the enzyme first, followed by the sterol acceptor. After the glycosidic bond is formed, the glycosylated sterol is released, followed by the release of UDP. nih.govnih.gov The reaction occurs with an inversion of stereochemistry at the anomeric carbon, characteristic of an SN2-type nucleophilic substitution mechanism. mdpi.comuzh.ch
The kinetic parameters of SGTs vary depending on the enzyme source and the specific sterol substrate. For a recombinant SGT from M. rhodorangea (MrSGT), the enzyme showed the highest catalytic efficiency (kcat/Km) with β-sitosterol as the acceptor. nih.gov A cytosolic SGT purified from Withania somnifera was active with a broad range of sterols possessing a 3β-OH group and displayed the highest Kcat/Km value for 24-methylenecholesterol. cimap.res.in The activity of membrane-bound SGTs is highly sensitive to the lipid environment; for example, negatively charged phospholipids (B1166683) like phosphatidylglycerol can significantly decrease the Km for the sterol substrate and increase the reaction's Vmax. nih.govoup.com
Table 1: Kinetic Properties of Selected Sterol Glycosyltransferases
| Enzyme Source | Substrate(s) | Kinetic Mechanism | Key Findings |
|---|---|---|---|
| Micromonospora rhodorangea (recombinant) | β-sitosterol, various phytosterols (B1254722), UDP-glucose | Ordered Bi-Bi (inferred) | Highest catalytic efficiency with β-sitosterol. Highly specific for UDP-glucose donor. nih.gov |
| Withania somnifera (purified cytosolic) | 24-methylenecholesterol, various sterols, UDP-glucose | Ordered Sequential Bi-substrate | UDP-glucose is the first binding substrate. Highest affinity for 24-methylenecholesterol. cimap.res.in |
The activity of SGTs is tightly regulated at multiple levels. Gene expression is a primary control point. In plants, SGT genes are differentially expressed depending on the tissue, developmental stage, and in response to environmental cues. nih.gov For example, their expression can be significantly modulated by abiotic stresses like heat, cold, and salt, as well as by defense-related signaling molecules such as salicylic (B10762653) acid and methyl jasmonate. nih.govjcdronline.org Down-regulation of specific SGT genes, such as SlSGT1 in tomato, can lead to developmental defects and increased susceptibility to pathogens, highlighting their physiological importance. nih.gov
At the protein level, the activity of membrane-associated SGTs is regulated by their lipid environment. As mentioned, negatively charged phospholipids can enhance catalytic efficiency. nih.govoup.com The enzyme can also be inhibited by the reaction products (e.g., UDP, cholesteryl glucoside) and by certain divalent cations like Zn2+ and Co2+. bibliotekanauki.pl Studies on an enzyme from eggplant suggest that specific amino acid residues, including lysine, tryptophan, cysteine, and histidine, are essential for full enzymatic activity. bibliotekanauki.pl
Enzymatic Mechanisms and Reaction Kinetics
Acyl Steryl Glycoside Biosynthesis
Acyl this compound (ASGs) are formed in a subsequent step where a fatty acid is esterified to the glucose moiety of a steryl glucoside, typically at the C-6 position of the sugar. mdpi.com
The enzyme responsible for this acylation is a steryl glycoside acyltransferase (SGAT), also referred to as a phospholipid:steryl glucoside acyltransferase. core.ac.ukfrontiersin.orgsigmaaldrich.com This enzyme catalyzes the transfer of a fatty acyl group from a donor molecule to the steryl glucoside acceptor.
Research on SGAT from various plant sources, including Calendula officinalis seedlings and carrots, has revealed that the preferred acyl donors are phospholipids, such as phosphatidylethanolamine, phosphatidylcholine, and phosphatidylinositol. core.ac.uknih.gov In these systems, free fatty acids or their CoA-esters are not utilized directly. core.ac.uk The enzyme activity is often associated with membrane fractions, particularly the Golgi complex, although soluble forms have also been purified. core.ac.uknih.gov
Proposed Acylation Pathways
The biosynthesis of acylated this compound (ASGs) is a pivotal aspect of sterol metabolism in many organisms, particularly plants. Research, most notably utilizing tobacco (Nicotiana tabacum) seedlings, has led to the postulation of two primary pathways for the formation of these complex lipids. oup.comnih.gov Evidence for these distinct routes comes from radiolabeling experiments where the sequence of label incorporation into this compound (SGs) and ASGs varies depending on the initial radioactive substrate provided. oup.com
The two proposed pathways are:
Sequential Acylation of a Steryl Glucoside Intermediate: The first proposed pathway involves the direct acylation of a pre-formed steryl glucoside. In this route, a free sterol is first glycosylated to form an SG, which then serves as the substrate for an acyltransferase enzyme. This enzyme transfers a fatty acid, typically from a phospholipid donor, to the hydroxyl group at the C-6 position of the glucose moiety. frontiersin.orgnih.gov Evidence supporting this pathway comes from experiments where uridine diphosphate-[U-¹⁴C]glucose is supplied as the precursor; in this case, radioactivity is first detected in SGs and only later appears in ASGs. oup.comnih.gov This suggests that SG is a direct precursor to ASG.
Acylation via an Unidentified Steroid Intermediate: The second, and potentially dominant pathway in tobacco, appears to bypass the formation of a free steryl glucoside intermediate. oup.comnih.gov When [¹⁴C]cholesterol is used as the substrate, radioactivity is incorporated into ASGs earlier than into SGs. oup.comnih.gov This observation led to the hypothesis that an alternative mechanism exists. One possibility is the transfer of a pre-assembled acyl-glycosyl group to a free sterol. oup.com Another proposal, based on the isolation of an unknown, highly radioactive steroid component that becomes labeled before the ASGs, suggests the existence of a novel intermediate in this pathway. oup.comnih.gov Further experiments showed that when [¹⁴C]cholesteryl glucoside was supplied as a substrate, it was not readily acylated; instead, most of the label was recovered as free sterol, indicating that free SG may not be the preferred substrate for acylation in all conditions. oup.comnih.gov
The following table summarizes the key findings from labeling studies in Nicotiana tabacum that support the two-pathway hypothesis.
| Radioactive Precursor | First Labeled Product | Second Labeled Product | Implied Pathway | Reference |
| UDP-[U-¹⁴C]glucose | Steryl Glucoside (SG) | Acylated Steryl Glucoside (ASG) | SG is a precursor to ASG (Pathway 1) | oup.com, nih.gov |
| [¹⁴C]cholesterol | Acylated Steryl Glucoside (ASG) | Steryl Glucoside (SG) | ASG is formed via an alternative route, not from free SG (Pathway 2) | oup.com, nih.gov |
In Vitro Synthesis and Reconstitution Studies of this compound
To elucidate the enzymatic mechanisms and requirements for the biosynthesis of this compound and their acylated derivatives, researchers have developed in vitro systems and conducted reconstitution studies. These experiments allow for the study of individual enzymes in a controlled environment, free from the complexities of the cellular milieu.
In vitro studies have successfully demonstrated the synthesis of SGs using particulate enzyme preparations from various plant sources, including tobacco seedlings, cotton fibers, and pea roots. nih.govoup.comresearcher.life The primary enzyme responsible, UDP-glucose:sterol glucosyltransferase (SGT or UGT80), catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the 3-β-hydroxyl group of a sterol acceptor. frontiersin.orgwikipedia.org These in vitro reaction systems have been used to characterize fundamental enzymatic properties. For instance, the SGT from tobacco seedlings was found to have a pH optimum between 7.0 and 7.4 and to be activated by ATP. oup.com In addition to using crude or particulate fractions, functional expression of SGT enzymes in heterologous systems like E. coli and yeast has enabled the production and detailed characterization of these proteins. frontiersin.orglongdom.orgsemanticscholar.org
Reconstitution studies have been crucial for understanding the role of the membrane environment in enzyme function. SGTs and the acyltransferases responsible for ASG synthesis are often membrane-bound. nih.govnih.gov The process of reconstitution typically involves:
Solubilization: The enzyme is extracted from its native membrane using a detergent, such as Triton X-100. nih.gov
Purification: The solubilized enzyme is then purified using methods like column chromatography. nih.gov
Reconstitution: The purified enzyme is incorporated into an artificial membrane system, such as lipid vesicles (liposomes) or micelles, which are often composed of defined phospholipids like phosphatidylcholine. nih.gov
These studies have revealed that the lipid environment is critical for enzyme activity. For example, the activity of a purified SGT was significantly stimulated by the presence of negatively charged phospholipids in the reconstituted vesicles. nih.gov Similarly, the reconstitution of acyltransferase activity from cotton fibers demonstrated that the enzyme requires both a steryl glucoside substrate and a phospholipid acyl donor to synthesize ASGs, confirming that phospholipids can serve as the source of the fatty acid for acylation. nih.gov
The table below provides an overview of key in vitro synthesis and reconstitution experiments.
| Enzyme/Activity | Source Organism/System | Substrates | Key Findings & Conditions | Reference |
| Sterol Glucosyltransferase (SGT) | Tobacco (Nicotiana tabacum) seedlings (particulate fraction) | Cholesterol-4-¹⁴C, UDP-glucose | pH optimum: 7.0-7.4; Reaction linear for first 10 min; ATP activates. | oup.com |
| Sterol Glucosyltransferase (SGT) | Maize (Zea mays) coleoptiles (purified enzyme) | Sterols, UDP-glucose | Enzyme kinetics suggest an ordered bi-bi mechanism; Activity stimulated by negatively charged phospholipids in reconstituted vesicles. | nih.gov |
| Glucosyl Transferase & Acyltransferase | Cotton (Gossypium hirsutum) fibers (solubilized & purified) | UDP-¹⁴C-glucose, Sterols, Phospholipids | Both enzymes were solubilized with Triton X-100; Acyltransferase activity was reconstituted with the addition of SG and a phospholipid acyl donor. | nih.gov |
| UGT80A2 & UGT80B1 | Arabidopsis thaliana (expressed in yeast) | Plant sterol mix, UDP-glucose | UGT80A2 is responsible for bulk SG production; UGT80B1 is involved in accumulating minor SG and ASG compounds. | semanticscholar.org |
| Glycosyltransferases | Functionally expressed in vitro | Steroid aglycones, Sugar donors | Successful synthesis of various steryl glycosides with specific configurations. | longdom.org |
Metabolism and Catabolism of Steryl Glucosides
Sterylglucosidases (SGLs) and Steryl Hydrolases
Sterylglucosidases (SGLs), also referred to as steryl hydrolases, are key enzymes in the catabolism of steryl glucosides. mdpi.comresearchgate.net These enzymes are responsible for the hydrolysis of the glycosidic linkage, reversing the reaction catalyzed by SGTs. mdpi.comresearchgate.netnih.gov
Enzyme Characterization and Functional Diversity
Sterylglucosidases exhibit functional diversity across different organisms. In fungi, specific SGLs have been identified and characterized. For example, Cryptococcus neoformans possesses an enzyme called Endoglycoceramidase-related protein 2 (EGCrP2), which functions as a steryl-β-glucosidase. nih.gov EGCrP2 is capable of hydrolyzing various β-glucosides, including cholesteryl-β-glucoside, ergosteryl-β-glucoside, and sitosteryl-β-glucoside, demonstrating a degree of substrate promiscuity within the β-glucoside class. nih.gov Another fungal SGL, Sgl1, has been studied in Aspergillus fumigatus and Saccharomyces cerevisiae. mdpi.comresearchgate.net Deletion of the SGL1 gene in C. neoformans leads to the accumulation of this compound, highlighting its role in their catabolism. researchgate.netnih.govnih.govnih.gov
In addition to SGLs acting on this compound, other steryl hydrolases exist that target different sterol conjugates, such as steryl esters. Enzymes with steryl ester hydrolase activity have been characterized in organisms like Saccharomyces cerevisiae, where Yeh2 is identified as a steryl ester hydrolase with broad substrate specificity for steryl esters. nih.govnih.gov Commercial lipase (B570770) preparations from various bacteria and fungi have also shown the ability to degrade steryl esters. researchgate.net While these enzymes primarily target steryl esters, their classification as steryl hydrolases indicates a broader enzymatic category involved in the hydrolysis of sterol conjugates.
In plants, steryl glucosidases have also been identified. An SG hydrolase was found in mustard seedlings and golden butterwax bean hypocotyls, with the latter enzyme also exhibiting transglucolytic activity. nih.gov
Hydrolytic Mechanisms of this compound
The primary hydrolytic mechanism of this compound by SGLs involves the cleavage of the glycosidic bond between the sugar moiety and the sterol. mdpi.comresearchgate.netnih.gov This is a hydrolytic reaction that consumes water to break the bond, releasing the free sterol and the sugar. For steryl-β-glucosidases like EGCrP2, the activity is typically observed under specific pH conditions; EGCrP2 from C. neoformans shows maximal activity at pH 4.5. nih.govnih.gov EGCrP2 is classified into glycoside hydrolase family 5, suggesting a common catalytic mechanism shared by enzymes in this family. nih.gov
While enzymatic hydrolysis is the biological mechanism, chemical hydrolysis using acid is also used in laboratory settings for the analysis of this compound, although this method can lead to sterol isomerization. conicet.gov.arfrontiersin.orgresearchgate.net Enzymatic methods are preferred in analysis to avoid such artifacts. conicet.gov.arfrontiersin.org
Regulation of Steryl Glucoside Turnover
The cellular levels of this compound are subject to regulation, ensuring proper membrane function and cellular homeostasis. This regulation involves a balance between the synthesis of SGs by SGTs and their hydrolysis by SGLs. mdpi.comresearchgate.net
Genetic studies, particularly in fungi, have provided insights into this regulation. Disruption of genes encoding SGLs, such as SGL1 in C. neoformans, results in a significant accumulation of this compound, indicating that SGLs play a critical role in their turnover and preventing excessive buildup. researchgate.netnih.govnih.govnih.gov This accumulation in SGL-deficient mutants can lead to altered phenotypes, underscoring the importance of controlled SG levels. nih.govnih.gov
The dynamic interplay between the activity of SGTs and SGLs is crucial for maintaining the appropriate balance of free sterols and their glycosylated forms within cellular membranes, which in turn affects membrane properties and cellular processes. mdpi.comresearchgate.netresearchgate.net
Interconversion Between Free Sterols, this compound, and Acyl this compound
There is a dynamic interconversion pathway linking free sterols, this compound (SGs), and acyl this compound (ASGs). This interconversion is essential for sterol homeostasis and the diverse functions of these lipid classes. researchgate.netnih.govfrontiersin.org
The pathway begins with free sterols, which serve as substrates for the synthesis of this compound. This glucosylation is catalyzed by steryl glycosyltransferases (SGTs), forming a glycosidic bond between the sterol and a sugar, typically glucose. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov
This compound can then undergo further modification through acylation to form acyl this compound (ASGs). In ASGs, a fatty acid is esterified to the sugar moiety of the steryl glucoside, commonly at the C6 position of glucose. nih.govresearchgate.netconicet.gov.arnih.govfrontiersin.orgresearchgate.netmdpi.com This reaction is catalyzed by steryl glycoside acyltransferases (SGAs). While the existence and activity of SGAs have been observed in plants and bacteria, their characterization, particularly in fungi, is still an area of ongoing research. nih.govresearchgate.netmdpi.com
The catabolism of these conjugated forms allows for the regeneration of free sterols. This compound can be hydrolyzed back to free sterols and sugar by sterylglucosidases (SGLs). researchgate.netmdpi.comresearchgate.netnih.gov Acyl this compound can be hydrolyzed in a stepwise manner. Hydrolysis of the ester bond in ASGs releases a fatty acid and the corresponding steryl glucoside. Subsequent hydrolysis of the glycosidic bond in the steryl glucoside by an SGL yields the free sterol and sugar. This interconversion allows cells to store and mobilize sterols in different forms as needed, contributing to membrane fluidity, stress tolerance, and other cellular processes. nih.govnih.govresearchgate.net The balance between the synthesis and hydrolysis of SGs and ASGs is critical for maintaining the appropriate pools of free and conjugated sterols within the cell. nih.govfrontiersin.org
Table 1: Enzymes Involved in Steryl Glucoside Metabolism and Catabolism
| Enzyme Class | Reaction Catalyzed | Substrates | Products | Organisms |
| Steryl Glycosyltransferase (SGT) | Glycosylation of sterols | Free Sterol, Activated Sugar (e.g., UDP-glucose) | Steryl Glucoside, Nucleotide Diphosphate | Plants, Fungi, Bacteria |
| Sterylglucosidase (SGL) / Steryl Hydrolase | Hydrolysis of this compound | Steryl Glucoside | Free Sterol, Sugar | Plants, Fungi, potentially Animals |
| Steryl Glycoside Acyltransferase (SGA) | Acylation of this compound | Steryl Glucoside, Acyl Donor | Acyl Steryl Glucoside, Acyl Acceptor | Plants, Bacteria, potentially Fungi |
| Steryl Ester Hydrolase | Hydrolysis of steryl esters (related activity) | Steryl Ester | Free Sterol, Fatty Acid | Yeast, Bacteria, Animals |
Cellular and Subcellular Localization of Steryl Glucosides
Integration into Biological Membranes
Steryl glucosides are integral components of biological membranes. nih.gov The fundamental structure of SGs, where a hydrophilic sugar moiety is attached to the lipophilic sterol backbone, significantly increases the hydrophilic character of the lipid compared to free sterols. uni.lu This amphipathic nature allows SGs to integrate into lipid bilayers, influencing their biophysical properties. nih.govuni-freiburg.de
In plants, SGs and their acylated derivatives, acyl this compound (ASGs), are recognized as main components of the plasma membrane (PM). Their integration into the membrane structure contributes to regulating its biophysical properties, alongside free sterols. The glycosylation of sterols to form SGs has been shown to alter membrane properties and confer resistance against various stresses, including temperature extremes. nih.govuni-freiburg.de Sterols, in general, play a crucial role in membrane integrity and fluidity by intercalating between phospholipid molecules, thereby preventing excessive packing at low temperatures and excessive fluidity at high temperatures. SGs contribute to this regulatory function within the membrane environment.
Association with Lipid Rafts and Membrane Microdomains
A significant aspect of steryl glucoside localization is their enrichment within specific membrane microdomains known as lipid rafts. These dynamic, ordered domains within the plasma membrane are characterized by a high concentration of sterols and sphingolipids and coexist with more fluid membrane regions.
Research indicates that SGs and ASGs specifically accumulate in these lipid rafts, particularly in the plant plasma membrane. Studies utilizing detergent-resistant membrane (DRM) preparations, which share biochemical characteristics with sterol-rich PM microdomains, have found SGs to be prevalent in plants like Arabidopsis and leek, supporting their association with lipid rafts. This enrichment of glycoconjugates, including SGs, within lipid rafts in plants is thought to facilitate various fundamental cellular processes. uni.lu
The association of SGs with lipid rafts is not limited to plants. In fungi, lipid rafts are also present and are considered more common than in mammalian cells, partly because ergosterol (B1671047), the primary fungal sterol, is a more effective raft-former than cholesterol. Sterols, including conjugated forms like SGs, cluster with sphingolipids to form these domains, which serve as platforms for various enzymes and are involved in activating signaling pathways.
Experimental evidence supports the dynamic relationship between SGs and lipid rafts. For instance, studies on azuki bean epicotyls subjected to hypergravity conditions have shown an increase in the levels of steryl and acyl this compound, which are key constituents of lipid rafts. This increase correlates with an observed increase in the density of membrane microdomains, visualized using raft-specific antibodies, suggesting that lipid raft formation is stimulated under these conditions. This highlights the role of SGs in the structural organization and potential functional modulation of membrane microdomains in response to environmental cues.
Intracellular Transport and Trafficking Mechanisms
The intracellular transport and trafficking of this compound are areas of ongoing research. While their primary location is often the plasma membrane, their synthesis and potential roles in other cellular processes necessitate specific transport and trafficking mechanisms.
This compound are synthesized by membrane-bound enzymes called UDP-glucose:sterol glucosyltransferases (SGTs), which catalyze the transfer of a glucose moiety to the sterol. This suggests that SG synthesis occurs directly at cellular membranes, likely the endoplasmic reticulum and potentially other compartments.
Beyond their structural role, SGs have been hypothesized to function as sugar transporters or as storage forms of sterols. This suggests potential involvement in the movement of sugar or sterol molecules within or between cells.
Research in Arabidopsis mutants deficient in SGT enzymes (ugt80A2,B1) has provided insights into the role of SGs and ASGs in intracellular transport, specifically indicating their involvement in the trafficking of lipid polyester (B1180765) precursors in seeds. This finding suggests a more active role for conjugated sterols in directing the movement of other lipid species within the cell.
In fungal systems, studies on Pichia pastoris have implicated ergosteryl β-glycoside in the process of micropexophagy, a type of autophagy. uni.lu Its role is thought to involve the recruitment of protein factors to the membrane of the nascent autophagosome, suggesting a function in directing protein assembly or activity during this trafficking-related process. uni.lu
In Cryptococcus neoformans, SGs are found to accumulate within the fungal cells and on the cell surface, associated with the capsule, as well as being present in the culture medium. While their presence in the medium could be due to shedding, the intracellular accumulation and surface localization suggest regulated transport mechanisms. Studies involving the deletion of nucleotide-sugar transporters in C. neoformans have been shown to affect SG localization, further supporting the existence of specific transport pathways influencing where these compounds are found within the cell and their release.
The precise molecular mechanisms governing the intracellular transport and trafficking of this compound are still being elucidated and likely involve complex interactions with transport vesicles, protein machinery, and other lipid species within the cellular membrane network.
Biological Functions and Molecular Mechanisms of Steryl Glucosides
Roles in Membrane Dynamics and Organization
SGs are integral components of cellular membranes, especially enriched in the plasma membrane and accumulating in lipid rafts in plants. researchgate.netfrontiersin.orgcore.ac.ukcragenomica.es Their presence influences the biophysical properties and organization of these lipid bilayers.
Modulation of Membrane Fluidity and Permeability
The incorporation of SGs into biological membranes can modify physicochemical properties such as cellular mobility, fluidity, permeability, hydration, and phase behavior. mdpi.comresearchgate.netresearchgate.net Free sterols are known to modulate plasma membrane biophysical properties, and this function is extended and altered by glycosylation. frontiersin.org The attachment of a sugar moiety increases the hydrophilic part of the lipid, which is expected to alter the biophysical properties of the membrane, although the precise consequences at a molecular level are still being investigated. researchgate.net
Influence on Membrane Curvature and Stability
Sterols, in general, are known to influence membrane organization and can induce phase separation in model membranes. nih.gov The structure of the sterol can determine the ability to induce phase separation and the curvature (positive or negative) of the formed liquid-ordered phase. nih.gov While free sterols like campesterol (B1663852) and β-sitosterol can stabilize lipid bilayers and reduce water permeability, SGs and ASGs have been shown to be more effective than free sterols at promoting hexagonal phase formation in model systems, suggesting a distinct influence on membrane curvature and stability. nih.gov
Interaction with Membrane Proteins and Lipids
Membrane proteins interact with their specific sterol and lipid environment, and these interactions are important for protein recruitment into sub-compartmental structures of the plasma membrane, such as lipid rafts. nih.govresearchgate.net SGs are enriched in plasma membrane lipid rafts, which are microdomains that control dynamic protein interactions in a specific sterol-lipid environment. frontiersin.orgresearchgate.net These microdomains are linked to signaling and transport processes. frontiersin.org Studies on Arabidopsis mutants with altered sterol glycosylation have revealed contrasting alterations in lipid-protein interactions, suggesting that SGs play a role in modulating these interactions and consequently affecting plasma membrane signaling status. nih.govresearchgate.net
Involvement in Stress Responses
Steryl glucosides have been implicated in plant adaptation and response to various environmental stresses. researchgate.netcore.ac.uk
Abiotic Stress Acclimation and Tolerance (e.g., temperature, drought, salt)
Changes in glycosylated sterol levels have been related to plant responses to abiotic stress. frontiersin.org SGs have been suggested to play an important role in plant adaptation to temperature stress. researchgate.netresearchgate.net Glycosylation of sterols can confer resistance against stress induced by freezing or heat shock in cells. nih.gov Forward- and reverse-genetic approaches have demonstrated that changes in sterol glycosyltransferase (SGT) expression levels are associated with altered responses of different plant species to abiotic stress conditions like high and low temperatures and drought. core.ac.ukfrontiersin.org For instance, differential expression of SGT isoforms in Withania somnifera suggests their specific functional recruitment in response to particular environmental challenges. core.ac.uk Drought stress has been shown to increase the content of sterols in rice, with drought-resistant varieties exhibiting higher sterol content, indicating that stress can promote steroid biosynthesis. researchgate.net Abiotic stresses such as drought, salinity, and low temperature impose osmotic stress, which can lead to membrane disorganization. nih.gov Calcium is also known to be important for the stabilization of cellular membranes to mitigate abiotic stress in plants. researchgate.net
Biotic Stress Interactions (e.g., plant-pathogen responses)
Experimental evidence supports a role for glycosylated sterols in mediating plant responses against biotic stress, although this area has been less studied compared to abiotic stress. frontiersin.org Arabidopsis and tobacco plants overexpressing W. somnifera SGT show increased resistance toward Alternaria brassicicola and Spodoptera litura, respectively. frontiersin.org Silencing of several members of the SGT gene family in W. somnifera compromised basal immunity. nih.gov Conversely, inactivation of SGT enzymes in Arabidopsis thaliana has been reported to enhance resistance to the necrotrophic fungus Botrytis cinerea. frontiersin.orgnih.gov This enhanced resistance correlated with increased levels of jasmonic acid and upregulation of genes involved in defense signaling pathways and the accumulation of camalexin (B168466), a phytoalexin. frontiersin.org These findings suggest that glycosylated sterols play a significant role in regulating Arabidopsis response to B. cinerea infection, possibly through signaling pathways involving stress hormones and secondary metabolites. frontiersin.org Lipids and lipid-derived species, including phytosterols (B1254722) like SGs and ASGs, play essential roles in the defense mechanisms of plants against pathogens, acting as structural components of barriers and potentially exhibiting direct antimicrobial activity or acting as signals. mdpi.com
Oxidative Stress Management
Changes in the relative abundance of this compound and acylated this compound within cell membranes can occur in response to various types of stress, potentially altering membrane properties and function. ishs.org Research suggests a role for acylated steryl β-glucosides in mitigating oxidative stress. For instance, acylated steryl β-glucosides found in pre-germinated brown rice have demonstrated properties that reduce oxidative stress in models of diabetic neuropathy. nih.gov Studies have indicated that these compounds can increase the production and secretion of Insulin-like growth factor 1 (IGF-1) from pancreatic β-cells, suggesting a protective mechanism against oxidative stress in diabetic conditions that may involve an IGF-1-dependent pathway. nih.govplos.org
Contributions to Organismal Development and Growth
Steryl glycosides contribute to various developmental processes in organisms, particularly in plants. researchgate.net They are involved in controlling lipid metabolism and developmental pathways. researchgate.net
Sterols and their glycosylated forms are important for plant growth and development. k-state.edu The enzymes involved in sterol biosynthesis show differential expression throughout development, and sterol content varies depending on the cell type and developmental stage. k-state.edu This suggests that sterol production reflects the metabolic state of cells, which in turn can regulate developmental processes. Steryl glycosides and acylated steryl glycosides are significant components of the plant plasma membrane and are known to accumulate in lipid rafts, microdomains within the membrane that mediate many relevant cellular processes. core.ac.uk
This compound play a significant role in seed development and germination. Downregulation of phytosteryl beta-glycoside biosynthesis in Arabidopsis thaliana, for example, leads to several dysfunctions in seed development. researchgate.net Mutants of Arabidopsis with significantly reduced levels of SG and ASG, due to the inactivation of sterol glucosyltransferases (UGT80A2 and UGT80B1), exhibit a range of seed phenotypes, including reduced embryo size, transparent testa, defects in the deposition of flavonoids, a compromised cuticle layer, and decreased levels of aliphatic suberin and cutin-like polymers. nih.gov Loss of function of UGT80B1, also known as TRANSPARENT TESTA15 (TT15), an enzyme crucial for steryl glucoside biosynthesis, results in reduced seed size, impaired deposition of flavanols, polysaccharides, and lipid polyesters in the seed coat, and reduced seed dormancy in Arabidopsis. researchgate.netbiorxiv.org These tt15 mutants can also show seed lethality with incomplete penetrance, correlated with defects in endosperm cellularization, and an increased sensitivity of seed germination to exogenous abscisic acid and paclobutrazol. researchgate.netbiorxiv.org Furthermore, the accumulation of flavanols in the vacuole during tt15 seed development can trigger premature death of endothelium cells. researchgate.netbiorxiv.org
During the germination of tobacco seeds, a decrease in this compound has been observed, with stigmasteryl and sitothis compound showing the most significant reduction, while free and esterified sterols increased. nih.gov The notable stability of this compound in Cycas micronesica seeds during storage suggests a potential vital role for these compounds during germination and the initial stages of seedling growth. ashs.org
Plant Development and Organogenesis
Participation in Cellular Signaling Pathways
Sterol glycosides are recognized for their function as signaling molecules. researchgate.netavantiresearch.com Changes in the relative proportions of sterols within plant cells can be perceived as a stress signal, triggering different hormone-related defensive responses depending on the specific sterol profile. frontiersin.org
Sterol glycosides function as signaling molecules in plants. researchgate.netavantiresearch.com The alteration of sterol proportions within the cell can act as a signal, activating various defense responses in plants. frontiersin.org
Glycosylated sterols play an important role in regulating the plant response to biotic stress, such as infection by the necrotrophic fungus Botrytis cinerea. frontiersin.org This regulatory role appears to involve signaling pathways, including those mediated by the stress hormone jasmonic acid (JA) and tryptophan-derived secondary metabolites like camalexin and potentially indole (B1671886) glucosinolates. frontiersin.org Studies on the Arabidopsis ugt80A2;B1 mutant, which has depleted glycosylated sterol content, showed enhanced levels of Botrytis-induced JA, specifically activating the JA signaling pathway regulated by ERF transcription factors. frontiersin.org
Interaction with Signal Transduction Cascades
Function in Sterol Homeostasis and Storage Mechanisms
This compound, along with steryl esters, serve as important storage forms of sterols in various organisms, particularly in plants and yeast plos.orgcore.ac.uk. This conjugation provides a mechanism to buffer the levels of free sterols, preventing potential toxicity from excessive accumulation and ensuring a reservoir that can be mobilized when needed plos.orgcore.ac.uk. In plants, SGs and their acylated forms (acyl this compound, ASGs) are significant components of the plasma membrane and can accumulate in lipid rafts, microdomains involved in various cellular processes core.ac.uk. Steryl esters are primarily stored in lipid droplets and are thought to play a central role in membrane sterol homeostasis plos.orgcore.ac.uk. The interconversion between free sterols, steryl esters, and this compound, catalyzed by specific enzymes like sterol glucosyltransferases (SGTs) and sterylglucosidases (SGLs), is crucial for maintaining cellular sterol balance mdpi.commdpi.com. This dynamic regulation ensures that appropriate levels of free sterols are available for membrane function, signaling, and as precursors for other molecules plos.orgcore.ac.uk.
Role in Specific Cellular Processes
This compound are involved in a variety of specific cellular processes, often related to their influence on membrane properties and their role in lipid metabolism and trafficking.
Research, particularly in yeast models like Pichia pastoris, has highlighted a specific role for this compound in autophagy-related pathways, particularly in the selective degradation of peroxisomes, a process known as pexophagy nih.govucsd.eduembopress.orgresearchgate.net. The enzyme Atg26, a UDP-glucose:sterol glucosyltransferase, is responsible for synthesizing this compound and has been shown to be essential for the degradation of certain types of peroxisomes in P. pastoris nih.govucsd.eduembopress.org. While Atg26 is crucial for the degradation of large methanol-induced peroxisomes, its requirement for the degradation of smaller peroxisomes or in other yeast species like Saccharomyces cerevisiae and Yarrowia lipolytica can vary nih.govucsd.edu. The precise mechanism by which this compound facilitate pexophagy is still under investigation, but it is speculated that they might play a role in the elongation of the double membrane structures involved in encapsulating peroxisomes for degradation nih.govucsd.edu.
Table 1: Role of this compound (SG) in Peroxisome Degradation in Yeast
| Yeast Species | Peroxisome Inducer | SG Requirement for Degradation | Relevant Enzyme |
| Pichia pastoris | Methanol (B129727) | Essential | Atg26 |
| Pichia pastoris | Oleate/Amine | Partially required | Atg26 |
| Yarrowia lipolytica | Oleate | Atg26-independent | Atg26 |
| Saccharomyces cerevisiae | Oleate | Atg26-independent | Atg26 |
Data compiled from references nih.govucsd.edu.
In plants and some bacteria, this compound have been implicated in cell wall formation and maintaining cell wall integrity nih.govnih.govmdpi.com. In plants, this compound, such as sitosteryl glucoside, have been proposed to act as primers for the synthesis of β-(1→4) glucan chains, which are fundamental components of cellulose (B213188) microfibrils in the cell wall nih.gov. This suggests a direct involvement of SGs in the initial steps of cellulose synthesis nih.gov. In the bacterium Helicobacter pylori, cholethis compound are crucial for maintaining typical cell morphology and the integrity of the bacterial cell wall nih.gov. The absence of cholethis compound in H. pylori leads to altered morphology, increased cell wall permeability, and increased susceptibility to antibiotics, indicating their critical role in the structural organization of the cell wall nih.gov.
The involvement of this compound in regulating programmed cell death (PCD) is an emerging area of research. While the search results did not provide direct evidence of this compound inducing typical apoptosis or other well-characterized forms of PCD like ferroptosis or pyroptosis oaepublish.comtandfonline.com, related sterol conjugates, such as sterol sulfates, have been shown to mediate PCD in marine diatoms nih.govresearchgate.net. This suggests that modified sterol forms can act as signaling molecules in cell death pathways in some organisms. Although a direct link between this compound and the induction of PCD in plants or fungi was not explicitly found in the provided results, alterations in sterol homeostasis, which involves SG metabolism, can impact cellular processes and potentially influence cell fate plos.orgcore.ac.uk. Further research is needed to fully elucidate the potential roles of this compound in regulating PCD across different organisms.
This compound, particularly those from microbial sources, have been shown to possess immunomodulatory properties, influencing the host immune response during microbial pathogenesis frontiersin.orgresearchgate.netnih.gov. In the context of fungal infections, this compound have been investigated for their potential as immunoadjuvants researchgate.netnih.gov. For instance, ergosterol (B1671047) 3β-D-glucoside, a common fungal steryl glucoside, has been implicated in modulating immune responses researchgate.net. Studies on the pathogenic fungus Cryptococcus neoformans have shown that the enzyme sterylglucosidase 1 (Sgl1), which breaks down ergosterol 3β-D-glucoside, is a virulence factor frontiersin.orgresearchgate.net. Deletion of the SGL1 gene leads to the accumulation of ergosterol 3β-D-glucoside, rendering the fungus non-pathogenic and capable of inducing a protective immune response in mice frontiersin.orgresearchgate.net. This suggests that microbial this compound can act as potent immunomodulators during infection, potentially by stimulating host immune cells and promoting protective immunity frontiersin.orgresearchgate.net.
Table 2: Immunomodulatory Aspects of Microbial this compound
| Source Organism | Key Steryl Glucoside | Observed Immunomodulatory Effect | Relevant Context |
| Fungi (C. neoformans) | Ergosterol 3β-D-glucoside | Accumulation leads to non-pathogenicity and protective immunity frontiersin.orgresearchgate.net | Fungal pathogenesis |
| Bacteria (H. pylori) | Cholethis compound | Crucial for maintaining morphology and virulence nih.gov | Bacterial pathogenesis |
| Various Microbes | Various this compound | Stimulate lymphocytes and cytokine secretion frontiersin.org | General immunomodulation researchgate.net |
Data compiled from references researchgate.netnih.govfrontiersin.orgresearchgate.net.
Occurrence and Ecological Distribution of Steryl Glucosides
Distribution in Plant Species and Tissues
Steryl glucosides and acylated this compound are ubiquitous in plants core.ac.uknih.govacs.orgoup.com. They are considered major derivatives of sterols in plants nih.gov. The predominant sterols found in higher plants that form glucosides include β-sitosterol, stigmasterol, and campesterol (B1663852) researchgate.netnih.govcore.ac.ukgerli.comoup.commdpi.com. Cholesterol is also present in higher plants, though often in smaller proportions, and can be found as a component of this compound nih.govgerli.comoup.com.
The distribution and relative levels of SGs and ASGs can differ significantly among plant species and even within different tissues of the same plant core.ac.uk. For example, in eggplant (Solanum melongena), β-sitosteryl β-d-glucopyranoside was found to be the quantitatively most important structure, present at 54.5 mg/kg fresh weight in the total fruit, followed by stigmasteryl β-d-glucopyranoside and campesteryl β-d-glucopyranoside. Steryl galactosides were also detected in eggplants, but at significantly lower concentrations nih.govacs.org.
Acylated this compound are also common in plant tissues and vegetable oils windows.net. Acylation typically occurs at the C6 position of the glucose unit, although acylation at the C4 position has also been observed in some plant extracts windows.net. ASGs usually contain saturated and unsaturated C16 and C18 fatty acids core.ac.uk.
While SGs and ASGs are generally minor components of the total sterol fraction in most plant species, typically less than 20%, some plants, such as those in the genus Solanum, show a remarkably high content of glycosylated sterols core.ac.uk. In tomato fruit, for instance, the SG + ASG fraction can account for over 85% of the total sterols core.ac.uk.
Table 1: Examples of this compound and their Occurrence in Plants
| Compound Name | Common Sterol Moiety | Plant Source Examples |
| β-Sitosteryl β-D-glucopyranoside | β-Sitosterol | Eggplant, Soybean, Potato tubers, Aquatic plants (Pistia stratiotes) core.ac.ukgerli.comnih.govacs.org |
| Stigmasteryl β-D-glucopyranoside | Stigmasterol | Eggplant, Soybean core.ac.ukgerli.comnih.govacs.org |
| Campesteryl β-D-glucopyranoside | Campesterol | Eggplant, Soybean core.ac.ukgerli.comnih.govacs.org |
| Cholesteryl glucoside | Cholesterol | Arabidopsis thaliana (minor) nih.govoup.com |
| β-Sitosteryl β-D-cellobioside | β-Sitosterol | Eggplant nih.govacs.org |
Presence in Fungi and Algae
This compound are widely distributed in fungi and algae researchgate.netportlandpress.comnih.govnih.gov. In fungi, ergosterol (B1671047) is the major sterol component of membranes, and consequently, ergosterol 3β-D-glucoside is the main steryl glucoside produced by fungal cells nih.govmdpi.com. While present, ergosterol 3β-D-glucoside is typically found at low, almost undetectable, levels in wild-type fungal cells of various species, including Cryptococcus, Candida, Saccharomyces, Neurospora, and Pichia nih.govmdpi.com. The level of these lipids is tightly controlled in wild-type fungi nih.govmdpi.comdntb.gov.ua.
Sterols are also present in microalgae in both free and conjugated forms, including this compound and acyl this compound mdpi.comresearchgate.net. These compounds have been isolated from various microalgal species mdpi.com. The sterol composition in microalgae is diverse, with C27–C29 skeletons being common, and variations in alkylation and double bonds observed gerli.com. Dinoflagellates can contain unusual sterols with additional methyl groups gerli.com. Acylated this compound in the haptophyte P. lutheri have been shown to contain specific fatty acids, including C16:1(n-7), C14:0, and C16:0, as well as docosahexaenic acid mdpi.com.
Characterization in Bacterial Systems
Sterol biosynthesis is largely absent in prokaryotes, including Archaea, and proven occurrences in bacteria are sparsely distributed gerli.com. However, this compound have been characterized in certain bacterial species researchgate.netportlandpress.comnih.govnih.govnih.gov.
Helicobacter pylori, a bacterium that colonizes the human stomach, is particularly rich in cholesterol glucosides, which can constitute up to 33% of its total lipids gerli.com. H. pylori possesses a cholesterol-α-glucosyltransferase (CGT) that converts host cholesterol into cholethis compound nih.gov. These α-glucosylated sterols are notable as β-glucosides are more common in many organisms researchgate.netnih.gov.
Another bacterium where this compound have been detected is Acholeplasma axanthum, in which cholesterol diglucoside has been reported gerli.com. Borrelia burgdorferi, the causative agent of Lyme disease, also glycosylates host cholesterol into SGs, specifically cholesteryl β-galactoside nih.govnih.gov.
The presence of diverse steranes (saturated 4-cycle skeleton) in ancient rocks is used as evidence for eukaryotic evolution, as sterol biosynthesis is primarily eukaryotic, but some bacteria are proven steroid-producing, such as Methylococcus capsulatus and Gemmata obscuriglobus gerli.com.
Detection in Eukaryotic Cells
Steryl glycosides are widely distributed among the three eukaryotic kingdoms: plants, fungi, and animals researchgate.net. While widely distributed in plants, algae, and fungi, they are considered relatively rare in animals researchgate.netportlandpress.comnih.govnih.gov.
The presence of sterol glucosides in mammalian cells is not as extensively documented as in plants and fungi portlandpress.comgerli.com. However, there are indications of the existence of glucosyl-β-D-cholesterol or 1-O-cholesteryl-β-D-glucopyranoside in mammalian cells portlandpress.comgerli.com. Studies have demonstrated that mammalian tissues, such as those in mice, contain glucosyl-β-D-cholesterol formed through transglucosylation by β-glucosidases using glucosyl ceramide as a donor portlandpress.comgerli.com. Recently, cholethis compound synthesized via transglycosidation by glucocerebrosidases (GBAs) were found in the central nervous system of animals portlandpress.comnih.gov. Cholesteryl β-galactoside has also been found in the vertebrate brain, and cholesteryl β-glucuronoside in the human liver nih.gov.
Table 2: Examples of this compound and their Occurrence in Non-Plant Organisms
| Compound Name | Common Sterol Moiety | Organism Type | Specific Organism Examples |
| Ergosterol 3β-D-glucoside | Ergosterol | Fungi | Cryptococcus, Candida, Saccharomyces, Pichia nih.govmdpi.com |
| Cholesteryl glucoside | Cholesterol | Bacteria | Helicobacter pylori (α-glucoside) nih.govgerli.comnih.gov |
| Cholesterol diglucoside | Cholesterol | Bacteria | Acholeplasma axanthum gerli.com |
| Cholesteryl β-galactoside | Cholesterol | Bacteria, Eukaryotes | Borrelia burgdorferi, Vertebrate brain nih.govnih.gov |
| Glucosyl-β-D-cholesterol | Cholesterol | Eukaryotes | Mammalian tissues (mice) portlandpress.comnih.govgerli.com |
| Cholesteryl β-glucuronoside | Cholesterol | Eukaryotes | Human liver nih.gov |
Advanced Analytical Methodologies for Steryl Glucoside Research
Extraction and Purification Techniques
Effective extraction and purification are initial, critical steps in the analysis of steryl glucosides from various sources, such as plant tissues, foods, and biodiesel. frontiersin.orgbts.govresearchgate.net These techniques aim to isolate SGs and ASGs from other lipids and matrix components that can interfere with downstream analysis.
Solvent Extraction Methodologies
Solvent extraction is a fundamental technique used to isolate lipids, including this compound, from biological samples. The choice of solvent or solvent mixture is critical and depends on the polarity of the target compounds and the matrix. Hot alcohols, such as 80% isopropanol (B130326) or ethanol, are often used to homogenize vegetal tissues and inactivate hydrolytic enzymes before extraction. gerli.com Following this, a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) is commonly employed for exhaustive lipid extraction. gerli.comnih.gov Accelerated solvent extraction (ASE) using acetone (B3395972) has also been reported for the extraction of total lipids, including SGs, from food samples like oat bran, wheat bran, pumpkin seeds, melon, rapeseeds, and potato peel. frontiersin.orgnih.gov Another method involves extraction with hexane-diethyl ether (1:1, v/v) after alkaline saponification of samples like powdered supplements or total lipid extracts from various foods. researchgate.netscispace.com
Research findings highlight the importance of the solvent system and extraction procedure. For instance, a study on wheat flour lipids found that water-saturated n-butanol was the most efficient solvent system for extraction. researcher.life In the analysis of biodiesel, a method was developed to extract and measure SG content by decompatibilizing SGs from the biodiesel matrix using n-dodecane, followed by purification with a Folch liquid-liquid extraction. bac-lac.gc.ca
Advanced Chromatographic Separation (e.g., HPLC, UPLC, SEC, CCC)
Chromatographic techniques are indispensable for separating SGs and ASGs from complex lipid mixtures and for resolving individual steryl glucoside species.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors, including mass spectrometry (MS) and evaporative light scattering detection (ELSD), are widely used for the analysis and quantification of intact SGs and ASGs. conicet.gov.arwindows.netresearchgate.netintertek.comresearchgate.net LC methods offer the advantage of analyzing sterols without prior derivatization. nih.gov Reversed-phase HPLC with ELSD has been used for the final quantification of SGs. researchgate.net UPLC systems with C18 columns and methanol/water gradients containing additives like formic acid are employed for the separation of SGs. nih.govresearchgate.net
Size Exclusion Chromatography (SEC), also known as High-Performance Size-Exclusion Chromatography (HPSEC), is utilized for separating SGs from major lipid components like triglycerides and fatty acid methyl esters (FAME) based on molecular size. windows.netbts.govdpublication.com SEC has been found to be an effective preparative procedure for evaluating glycolipids, including SGs, from oilseed extracts. bts.gov
Counter-Current Chromatography (CCC) is another advanced technique that can be applied for the isolation and purification of sterols, although specific detailed applications for this compound were not extensively highlighted in the search results, it is mentioned as an advanced separation technique for sterols in general. nih.gov
Column chromatography, particularly using silicic acid or silica (B1680970) gel, is a common method for the separation of lipid classes. bts.govgerli.comfrontiersin.org SGs can be isolated from complex lipid extracts by elution with specific solvent mixtures, such as chloroform/methanol (95:5, v/v) from a silicic acid column. gerli.com
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a versatile technique used for sample clean-up and fractionation of this compound. SPE can be used to isolate the SG fraction from total lipid extracts. frontiersin.orgresearchgate.netnih.govnih.govscispace.com Diol cartridges are reported for the SPE of SGs, using elution solvents like hexane:isopropanol (85:15). frontiersin.orgnih.gov SPE can also be used to separate free and esterified sterols from this compound. researchgate.netscispace.com A multidimensional sample clean-up protocol based on efficient SPE materials, including a novel phenyl boronic acid modified silica gel material, has been elaborated for the isolation of SGs. researchgate.net SPE is often employed as a necessary pre-concentration step before analysis by techniques like GC or enzymatic assays. conicet.gov.arnih.gov
Identification and Structural Elucidation Approaches
Identifying and determining the precise structure of this compound requires sophisticated analytical techniques, often used in combination.
Mass Spectrometry Techniques (e.g., ESI-MS/MS, MALDI-TOF-MS, GC-MS)
Mass Spectrometry (MS) is a powerful tool for the identification and quantification of this compound, offering high sensitivity and specificity. intertek.comnih.govacs.orgsemanticscholar.org Chromatography linked to MS is considered superior due to its sensitivity, with tandem mass spectrometry (MS/MS) enhancing specificity and selectivity. acs.orgsemanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly ESI-MS/MS, is widely used for the analysis of underivatized SGs and ASGs. windows.netnih.govnih.govnih.gov ESI is a convenient ionization mode for polar compounds like SGs. nih.gov ESI-MS/MS allows for the detection and quantification of specific SG and ASG molecular species. nih.gov Studies have demonstrated that ESI-MS/MS can efficiently monitor SGs and ASGs and provide similar molar compositions compared to GC-FID. nih.gov LC-ESI-MS/MS methods are employed for the characterization and quantitation of SGs, including the identification of different glycosylation patterns like glucosides and galactosides. nih.govacs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has been developed and validated as a rapid analytical method for the evaluation of this compound. bts.gov This technique has been used to identify specific this compound like sitosteryl glucoside, campesteryl glucoside, and stigmasteryl glucoside in biodiesel residues. bts.govbts.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a historical method of choice for sterol analysis, but it typically requires a derivatization step, such as silylation with trimethylsilyl (B98337) (TMS) derivatives, to increase volatility. windows.netresearchgate.netnih.govscispace.comacs.org While GC-MS/FID is quantitative after isolation and hydrolysis/transesterification, ESI-MS/MS offers advantages by not requiring derivatization. windows.netnih.gov GC-MS is used to confirm the identity of this compound, particularly after SPE and derivatization. researchgate.netscispace.com GC-QQQ-MS (triple quadrupole MS) is a powerful tool for characterizing unknown SGs in complex matrices like microalgae. nih.gov
Other MS ionization techniques used in conjunction with LC include Atmospheric Pressure Chemical Ionization (APCI-MS) and Atmospheric Pressure Photoionization (APPI). windows.netacs.orgsemanticscholar.org APCI has shown superiority in terms of ion intensity and consistency for phytosterols (B1254722), primarily forming [M + H – H2O]+ ions. acs.orgsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Steryl Glucoside Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the detailed structural elucidation of this compound. intertek.combts.goveijas.com NMR provides reliable, quantitative information about sterols without the need for sample modification. intertek.com
Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC) are employed to assign protons and carbons and establish connectivity within the steryl glucoside molecule. eijas.com Characteristic signals in ¹H and ¹³C NMR spectra, such as those for olefinic protons and carbons, oxymethine carbons, and methyl protons, are used for identification and structural confirmation. eijas.combanglajol.info NMR can be used to verify the purity of isolated steryl glucoside standards. bts.gov Furthermore, NMR can provide information about the position of substituents, such as the location of a fatty acid ester group in ASGs, which is verifiable at the 6th position of the glucose moiety using NMR. windows.net
NMR spectroscopy is particularly valuable for confirming the structure of isolated compounds and for analyzing mixtures of closely related this compound. eijas.combanglajol.info
Here is a table summarizing some research findings on steryl glucoside content in various sources:
| Source | Steryl Glucoside Content | Notes | Citation |
| Wild-type Arabidopsis seeds | 100% (relative) | Compared to ugt80A2,B1 mutant | nih.gov |
| ugt80A2,B1 mutant Arabidopsis seeds | 14% (relative) | 86% reduction compared to wild-type | nih.gov |
| Wild-type Arabidopsis seeds | Sitosteryl glucoside: 85% reduction in mutant | Relative reduction in ugt80A2,B1 mutant | nih.gov |
| Wild-type Arabidopsis seeds | Campesteryl glucoside: 92% reduction in mutant | Relative reduction in ugt80A2,B1 mutant | nih.gov |
| Wild-type Arabidopsis seeds | Stigmasteryl glucoside: 82% reduction in mutant | Relative reduction in ugt80A2,B1 mutant | nih.gov |
| Commercial soybean SGs | ~56% Sitosteryl glucoside, 25% Campesteryl glucoside, 18% Stigmasteryl glucoside, 1% Δ⁵-avenasteryl glucoside | Composition according to supplier | nih.gov |
| Commercial soybean ASGs | Fatty acid composition: 34% 16:0, 8% 18:0, 8% 18:1, 36% 18:2, 4% 18:3, 1% 20:0, 4% 22:0, 2% 23:0, 2% 24:0, 1% others | Fatty acid composition of acyl groups | nih.gov |
| Biodiesel (before economizer plate) | 18 ppm | Example of SG concentration in biodiesel | researchgate.net |
| Biodiesel (after economizer plate) | 6 ppm | Example of SG concentration in biodiesel | researchgate.net |
| Various foods | 2–36 mg/100 g (9–37% of total sitosterol (B1666911), campesterol (B1663852), stigmasterol) | Contribution of glucosides to total sterols | researchgate.netscispace.com |
| Rice bran raw material (RM) | β-sitosteryl glucoside most abundant | Major SGs analyzed: β-sitosterol, stigmasterol, campesterol glucosides | nih.gov |
| Rice bran fermented food (FBRA) | SG contents decreased about 35% from RM | After fermentation with Aspergillus oryzae | nih.gov |
| Rice bran fermented food (FBRA) | ASG contents increased 1.5-fold from RM | After fermentation with Aspergillus oryzae | nih.gov |
| Eggplants (total fruit, fresh weight) | β-sitosteryl β-d-glucopyranoside: 54.5 mg/kg | Quantitatively most important SG | acs.org |
| Eggplants (total fruit, dry weight) | β-sitosteryl β-d-glucopyranoside: 365.3 mg/kg | Quantitatively most important SG | acs.org |
| Eggplants | Steryl galactosides: significantly lower concentrations (factor of 100) | Determined for the first time in eggplants | acs.org |
| Eggplants | β-sitosteryl β-d-cellobioside: detected | Rare SG detected for the first time | acs.org |
| P. viridis (microalga) | 5.234 g kg⁻¹ | Highest SG content among tested microalgae | nih.gov |
| Nitzschia closterium (microalga) | 0.036 g kg⁻¹ | Lowest SG content among tested microalgae | nih.gov |
Genetic and Molecular Manipulation Approaches in Steryl Glucoside Research
Targeted Gene Knockout and Knockdown Strategies
Targeted gene knockout and knockdown strategies are widely used to investigate the biological functions of genes by eliminating or reducing the expression of a specific gene. mpg.delicorbio.com In the context of steryl glucoside research, these methods are applied to genes encoding enzymes involved in SG biosynthesis and metabolism, primarily steryl glycosyltransferases (SGTs) and steryl glucosidases (SGLs). researchgate.netnih.gov
Knocking out or down genes involved in SG synthesis, such as UGT80A2 and UGT80B1 in Arabidopsis thaliana, leads to significantly reduced levels of SGs and ASGs. nih.govresearchgate.net Studies on the ugt80A2,B1 double mutant in Arabidopsis have revealed a variety of phenotypes, including defects in embryonic development, seed coat formation, and accumulation of lipid polyesters. frontiersin.orgnih.govuniprot.org This indicates essential roles for SGs and ASGs in these processes. Similarly, in the yeast Pichia pastoris, mutants depleted in ergosteryl β-glycoside due to genetic manipulation show impaired micropexophagy, a type of autophagy involved in peroxisome degradation. researchgate.netnih.gov In the plant-pathogenic fungus Colletotrichum orbiculare, a similar defect in ergosteryl β-glycoside impairs the fungus's ability to invade host plants. researchgate.netnih.gov
Conversely, knocking out genes encoding steryl glucosidases, which hydrolyze SGs, can lead to the accumulation of SGs. researchgate.net For example, a Cryptococcus neoformans Δsgl1 mutant, lacking the sterylglucosidase enzyme, accumulates high concentrations of steryl glucosides. mdpi.comresearchgate.net This accumulation has been linked to attenuated virulence in vivo. mdpi.comresearchgate.net
Studies utilizing gene knockout and knockdown provide direct evidence for the necessity of specific SG metabolic enzymes and the resulting this compound for various cellular and organismal processes.
Table 1: Examples of Gene Knockout/Knockdown Studies in Steryl Glucoside Research
| Organism | Gene Targeted | Enzyme Class | Effect on SGs/ASGs | Observed Phenotypes/Findings | Source |
| Arabidopsis thaliana | UGT80A2, UGT80B1 | Steryl Glycosyltransferase | Significant reduction in SGs and ASGs | Defects in embryonic development, seed coat formation, lipid polyester (B1180765) accumulation. frontiersin.orgnih.govuniprot.org | frontiersin.orgnih.govresearchgate.netuniprot.org |
| Pichia pastoris | (Ergosteryl β-glycoside synthesis) | Steryl Glycosyltransferase | Depletion of ergosteryl β-glycoside | Impaired micropexophagy. researchgate.netnih.gov | researchgate.netnih.gov |
| Colletotrichum orbiculare | (Ergosteryl β-glycoside synthesis) | Steryl Glycosyltransferase | Impaired ergosteryl β-glycoside biosynthesis | Impaired invasion of host plants. researchgate.netnih.gov | researchgate.netnih.gov |
| Cryptococcus neoformans | SGL1 | Steryl Glucosidase | Accumulation of SGs | Attenuated virulence in vivo. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Saccharomyces cerevisiae | ERG6 | Sterol C-24 Methyltransferase | Lower ergosterol (B1671047) levels, affects sterol synthesis pathway | Impacts membrane system and stress resistance. frontiersin.org | frontiersin.org |
Overexpression and Transgenic Approaches
Overexpression of genes involved in steryl glucoside metabolism, particularly SGTs, has been employed to investigate the effects of increased SG levels or altered SG profiles. Transgenic organisms expressing elevated levels of SGTs can provide insights into the potential roles of SGs in various processes, including stress tolerance and development.
For instance, overexpression of a Withania somnifera SGT gene (WsSGTL1) in transgenic Arabidopsis plants has been shown to enhance tolerance to salt, heat, and cold stress. researchgate.netnih.gov These transgenic plants exhibited better germination rates, increased root length, and altered levels of stress-related markers compared to wild-type plants. nih.gov Biochemical analysis confirmed increased steryl glucoside formation and elevated enzyme activity in the transgenic lines. nih.gov
Overexpression studies complement knockout/knockdown approaches by demonstrating the potential for SGs to influence specific traits or pathways when their synthesis is upregulated.
Table 2: Examples of Gene Overexpression/Transgenic Studies in Steryl Glucoside Research
| Organism | Gene Overexpressed | Enzyme Class | Effect on SGs/ASGs | Observed Phenotypes/Findings | Source |
| Arabidopsis thaliana | WsSGTL1 (from W. somnifera) | Steryl Glycosyltransferase | Increased steryl glucoside formation and enzyme activity | Enhanced tolerance to salt, heat, and cold stress; improved germination and root growth. nih.gov | nih.gov |
| Tomato (Solanum lycopersicum) | SlSGT4 | Steryl Glycosyltransferase | Complex effect on glycosylated sterol levels, sometimes lower than WT ub.edu | Impacted plant and fruit growth, seed production, and germination. ub.edu | ub.edu |
Mutational Analysis of Steryl Glucoside Metabolic Enzymes
Mutational analysis focuses on identifying specific amino acid residues or domains within steryl glucoside metabolic enzymes (SGTs and SGLs) that are critical for their catalytic activity, substrate specificity, or regulation. By introducing targeted mutations and observing the biochemical and physiological consequences, researchers can gain a detailed understanding of enzyme function and its impact on SG metabolism and downstream processes.
Studies involving the characterization of SGT enzymes from various organisms, such as the bacterium Micromonospora rhodorangea, have included biochemical analyses to determine substrate preferences and optimal conditions, providing insights into enzyme kinetics and specificity. mdpi.com Mutational analysis can further pinpoint the residues responsible for these characteristics.
In the context of human health, mutations in glucocerebrosidase (GCase) enzymes, which have transglucosylation activity that can produce cholesteryl glucoside, are linked to Gaucher's disease and are a risk factor for Parkinson's disease. researchgate.netfrontiersin.org Studying the impact of specific GBA1 and GBA2 mutations on their transglucosylation activity and the resulting levels of this compound is an area of ongoing research. frontiersin.org This highlights how mutational analysis of enzymes involved in SG metabolism can have significant implications for understanding disease mechanisms.
While the provided search results offer examples of enzyme characterization and the consequences of gene mutations (knockouts), detailed studies specifically focusing on mutational analysis of active sites or regulatory regions of SG metabolic enzymes were not extensively detailed. However, the principle involves creating specific changes in the enzyme's DNA sequence and analyzing the functional outcome.
Applications in Functional Genomics
Functional genomics approaches aim to understand the function of genes and their products on a genome-wide scale. When applied to steryl glucoside research, functional genomics utilizes high-throughput techniques to identify genes involved in SG metabolism, explore their regulatory networks, and determine their collective impact on cellular and organismal phenotypes.
Techniques such as transcriptomics (studying gene expression levels), proteomics (studying protein levels and modifications), and metabolomics (studying metabolite profiles) are employed in functional genomics studies of this compound. For instance, RNA-seq experiments performed on tomato lines with altered SlSGT1 expression revealed misregulation of genes involved in developmental processes and stress responses, providing a broader view of how altered SG levels impact cellular pathways. ub.edu
Genome-wide association studies (GWAS) and screening of large mutant collections (e.g., T-DNA insertion lines in Arabidopsis) can identify novel genes involved in SG metabolism or function based on observed phenotypes related to sterol or SG levels, or processes known to involve SGs. nimss.org The characterization of the ugt80A2,B1 double mutant in Arabidopsis, identified through genetic analysis, is a prime example of a functional genomics approach that revealed the widespread impact of SG deficiency. frontiersin.orgnih.govresearchgate.netuniprot.org
Functional genomics also involves studying the localization and interaction of SG metabolic enzymes and SGs within the cell. SGs are primarily found at the plasma membrane and have been identified in detergent-resistant membrane preparations, suggesting structural roles within membrane microdomains. oup.com Functional genomics approaches can help to further elucidate these localization patterns and identify interacting proteins.
The application of functional genomics in steryl glucoside research is crucial for moving beyond the study of individual genes and understanding the complex interplay of genes and pathways that govern SG metabolism and function.
Table 3: Functional Genomics Approaches in Steryl Glucoside Research
| Approach | Description | Application in SG Research | Source |
| Transcriptomics | Study of gene expression levels on a large scale. | Identifying genes co-regulated with SGTs or SGLs, understanding transcriptional responses to altered SG levels or related stresses. ub.edu | ub.edu |
| Metabolomics | Global analysis of metabolite profiles. | Quantifying SG and ASG levels in different genetic backgrounds or conditions, identifying other affected metabolic pathways. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Mutant Screening | Analyzing large collections of mutants for phenotypes related to SG metabolism or function. | Identifying novel genes involved in SG synthesis, degradation, or function. frontiersin.orgnih.govresearchgate.netuniprot.org | frontiersin.orgnih.govresearchgate.netuniprot.org |
| Protein Localization | Determining the cellular location of SG metabolic enzymes and SGs. | Understanding where SG synthesis and metabolism occur and where SGs exert their functions (e.g., plasma membrane). oup.com | oup.com |
| Protein-Protein Interactions | Identifying proteins that interact with SG metabolic enzymes or proteins involved in SG-mediated processes. | Elucidating the molecular complexes and signaling pathways involving SGs. | - |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying Steryl Glucosides in complex biological matrices?
- Methodological Answer : Gas chromatography (GC) coupled with solid-phase extraction (SPE) is widely used for isolating and quantifying this compound in lipid-rich matrices. For example, SPE effectively removes interfering triglycerides, while GC provides high-resolution separation of sterol moieties. Validation should include spike-recovery tests and calibration curves using internal standards (e.g., cholesteryl glucoside) to ensure precision . Complementary techniques like high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) may be employed for cross-verification.
Q. How can researchers ensure structural accuracy when synthesizing this compound?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). - and -NMR can resolve glycosidic linkages and sterol configurations, while high-resolution MS (e.g., MALDI-TOF) verifies molecular weight and purity. Comparative analysis against reference spectra from databases (e.g., HMDB, Lipid Maps) is critical. For branched variants (e.g., isostearyl glucosides), 2D NMR techniques like COSY and NOESY are essential .
Q. What are the critical considerations for designing in vitro assays to study the membrane interactions of this compound?
- Methodological Answer : Use lipid bilayer models (e.g., liposomes) to mimic biological membranes. Control variables include lipid composition (e.g., phosphatidylcholine-to-sterol ratios), temperature, and pH. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane fluidity changes. Ensure sterility and replicate experiments across multiple batches to account for batch-to-batch variability in synthetic this compound .
Advanced Research Questions
Q. What enzymatic mechanisms are involved in the hydrolysis of this compound, and how can their specificity be optimized for experimental use?
- Methodological Answer : β-glucosidases, particularly thermophilic variants like BGPh from Pyrococcus horikoshii, exhibit high specificity for hydrophobic substrates due to their membrane-associated active sites. Kinetic assays (e.g., Michaelis-Menten parameters) should assess substrate affinity () and catalytic efficiency (). Site-directed mutagenesis can enhance specificity; for instance, modifying hydrophobic binding pockets to accommodate larger sterol groups. Activity assays using p-nitrophenyl-β-D-glucopyranoside (pNPG) provide a colorimetric readout for optimization .
Q. How should researchers address contradictions in experimental data regarding the biological activity of this compound across different studies?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify confounding variables (e.g., differences in cell lines, solvent carriers). Meta-analysis tools (e.g., random-effects models) can quantify heterogeneity. For in vivo studies, standardize animal models (e.g., C57BL/6 mice) and dosing protocols. Use sensitivity analysis to evaluate the impact of outlier datasets and publish raw data in repositories (e.g., Figshare) for transparency .
Q. What strategies can be employed to enhance the reproducibility of Steryl Glucoside synthesis protocols across different laboratory settings?
- Methodological Answer : Document reaction conditions exhaustively, including solvent purity, catalyst concentrations (e.g., BF-etherate for glycosylation), and temperature gradients. Implement quality control checkpoints using thin-layer chromatography (TLC) to monitor reaction progress. Collaborative trials (e.g., inter-laboratory validation) can identify procedural inconsistencies. Publish detailed Supplementary Materials with step-by-step videos or spectral datasets .
Q. How do variations in the alkyl chain length of this compound impact their physicochemical properties, and what experimental approaches are needed to validate these effects?
- Methodological Answer : Compare analogs (e.g., caprylyl vs. lauryl glucosides) using differential scanning calorimetry (DSC) to assess melting points and Langmuir troughs to measure surface tension. Computational modeling (e.g., molecular dynamics simulations) can predict alkyl chain packing efficiency in lipid bilayers. Validate findings with in vitro permeability assays (e.g., Franz diffusion cells) to correlate structural changes with functional outcomes .
Tables for Key Methodological Comparisons
Table 1. Analytical Techniques for Steryl Glucoside Characterization
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| GC-SPE | Quantification in lipid matrices | High specificity, low LOD/LOQ | Requires derivatization for polar SG |
| HPLC-ELSD | Purity assessment | Non-destructive, no derivatization | Lower resolution for isomers |
| MALDI-TOF MS | Molecular weight confirmation | High mass accuracy | Limited quantitation precision |
Table 2. Enzymatic Hydrolysis Optimization Parameters
| Parameter | Optimal Range | Impact on Activity |
|---|---|---|
| Temperature | 70–90°C (thermophilic enzymes) | Enhances substrate affinity |
| pH | 5.5–6.5 | Stabilizes glycosidic bond cleavage |
| Substrate loading | ≤10 mM (prevents substrate inhibition) | Maximizes / ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
